An In-depth Technical Guide to 2-bromo-p-xylene: Properties, Specifications, and Experimental Applications
An In-depth Technical Guide to 2-bromo-p-xylene: Properties, Specifications, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-p-xylene (B1265381) (CAS No. 553-94-6), a key aromatic building block in organic synthesis. This document details its physical and chemical properties, commercial specifications, and provides illustrative experimental protocols for its application in common cross-coupling reactions.
Core Properties and Specifications
2-bromo-p-xylene, also known as 1-bromo-2,5-dimethylbenzene, is a colorless to light yellow liquid at room temperature.[1][2] Its structural and chemical information are summarized below.
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-bromo-1,4-dimethylbenzene | [2][3][4][5] |
| CAS Number | 553-94-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉Br | [1][2][3][4][5][6][7] |
| Molecular Weight | 185.06 g/mol | [1][3][4][6][7][8][9] |
| Canonical SMILES | CC1=CC(=C(C=C1)C)Br | [1][2] |
| InChI Key | QXISTPDUYKNPLU-UHFFFAOYSA-N | [2][3][5] |
| Synonyms | 1-Bromo-2,5-dimethylbenzene, 2,5-Dimethylbromobenzene, Bromo-p-xylene | [3][8][10] |
Physical Properties
The key physical properties of 2-bromo-p-xylene are presented in the table below, providing essential data for reaction planning and process control.
| Property | Value | Reference(s) |
| Appearance | Clear, colorless to light yellow liquid | [1][2] |
| Melting Point | 9 - 10 °C | [1][6][8] |
| Boiling Point | 199 - 201 °C (at 760 mmHg) | [5][6][8] |
| Density | 1.339 g/cm³ (at 25 °C) | [1] |
| Refractive Index | 1.5495 - 1.5515 (at 20°C, 589 nm) | [1][2] |
| Flash Point | 80.1 °C | [1] |
| Vapor Pressure | 0.481 mmHg (at 25 °C) | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, acetone, and ether. Slowly decomposes in water. |
Commercial Specifications
2-bromo-p-xylene is commercially available from various suppliers with purity levels suitable for research and development as well as larger-scale manufacturing.
| Specification | Typical Value | Reference(s) |
| Purity (by GC) | ≥96.0% to ≥99.0% | [2][5] |
| Appearance | Conforms to physical properties | [2] |
| Infrared Spectrum | Conforms to structure | [2] |
| Storage Conditions | Store in a dark, dry, well-ventilated place at room temperature. | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for identity confirmation and purity assessment.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic ring and methyl groups, as well as C-Br stretching.[2]
-
Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for a monobrominated compound, with two major peaks at m/z 184 and 186 of nearly equal intensity.
Chemical Reactivity and Synthetic Applications
As an aryl bromide, 2-bromo-p-xylene is a versatile substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its primary utility is in palladium-catalyzed cross-coupling reactions and the formation of organometallic reagents.
Below is a diagram illustrating the key reaction pathways for 2-bromo-p-xylene.
Caption: Common synthetic transformations of 2-bromo-p-xylene.
Experimental Protocols
The following sections provide detailed, representative methodologies for common reactions involving 2-bromo-p-xylene. These protocols are generalized and may require optimization based on the specific substrate and desired scale.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromo-p-xylene with an arylboronic acid.
Materials:
-
2-bromo-p-xylene
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard glassware for inert atmosphere synthesis
-
Nitrogen or Argon gas
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction tube, add 2-bromo-p-xylene (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
The workflow for this Suzuki-Miyaura coupling is visualized below.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Protocol: Grignard Reagent Formation and Reaction
This protocol details the formation of the Grignard reagent from 2-bromo-p-xylene and its subsequent reaction with an electrophile, such as a ketone.
Materials:
-
2-bromo-p-xylene
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as initiator)
-
Electrophile (e.g., acetone, 1.0 equivalent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard, flame-dried glassware for anhydrous synthesis
-
Nitrogen or Argon gas
Procedure:
-
Setup: Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure the system is under a positive pressure of inert gas.
-
Initiation: Add a small volume of anhydrous ether/THF to cover the magnesium. Add a solution of 2-bromo-p-xylene in anhydrous ether/THF to the dropping funnel. Add a small portion of the bromide solution to the magnesium. If the reaction does not start (indicated by bubbling or gentle reflux), add a small crystal of iodine or gently warm the flask.
-
Formation: Once initiated, add the remaining 2-bromo-p-xylene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the electrophile (e.g., acetone) in anhydrous ether/THF dropwise, maintaining a low temperature.
-
Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes. Cool the flask again in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: Purify the crude product by distillation or column chromatography.
The workflow for the Grignard reaction is visualized below.
Caption: A generalized workflow for Grignard reagent formation and reaction.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 2-Bromo-m-xylene(576-22-7) 1H NMR spectrum [chemicalbook.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromo-m-xylene, 98+% | Fisher Scientific [fishersci.ca]
- 7. Benzene, 2-bromo-1,4-dimethyl- | C8H9Br | CID 11121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzene, 2-bromo-1,4-dimethyl- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. far-chemical.com [far-chemical.com]
